Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate
CAS No.: 931998-13-9
Cat. No.: VC5257771
Molecular Formula: C14H18F3N3O2
Molecular Weight: 317.312
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 931998-13-9 |
---|---|
Molecular Formula | C14H18F3N3O2 |
Molecular Weight | 317.312 |
IUPAC Name | ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate |
Standard InChI | InChI=1S/C14H18F3N3O2/c1-3-22-12(21)10-5-4-6-20(8-10)13-18-9(2)7-11(19-13)14(15,16)17/h7,10H,3-6,8H2,1-2H3 |
Standard InChI Key | ULOYIHLOMFOXMC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure comprises three key components:
-
Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Substituents include a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 6.
-
Piperidine ring: A six-membered saturated heterocycle fused to the pyrimidine ring via a nitrogen atom at position 2.
-
Ethyl ester group: A carboxylate ester (-COOEt) at position 3 of the piperidine ring.
The molecular formula is C₁₄H₁₈F₃N₃O₂, with a molecular weight of 329.31 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, traits valuable in drug design .
Parameter | Value |
---|---|
C-N bond length (pyrimidine) | 1.33–1.37 Å |
C-C bond length (piperidine) | 1.52–1.55 Å |
Dihedral angle (pyrimidine-piperidine) | 85–90° |
Nuclear magnetic resonance (NMR) spectroscopy provides critical structural insights:
-
¹H NMR (DMSO-d₆): Peaks at δ 1.18–1.25 (t, 3H, -CH₂CH₃), 2.40 (s, 3H, -CH₃), 3.00–3.60 (m, 4H, piperidine-H), and 4.10–4.25 (q, 2H, -OCH₂) .
-
¹³C NMR: Signals for the carbonyl carbon (δ ~170 ppm) and CF₃ group (δ ~120 ppm, q, J = 288 Hz).
Synthetic Routes and Optimization
Condensation and Cyclization
The synthesis typically involves a multi-step sequence:
-
Pyrimidine ring formation: Condensation of ethyl 3-aminocrotonate with trifluoromethyl-substituted amidines under acidic conditions .
-
Piperidine coupling: Nucleophilic substitution at the pyrimidine C-2 position using piperidine derivatives.
Example protocol:
-
React ethyl 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv) with ethyl 3-piperidinecarboxylate (1.2 equiv) in ethanol at reflux for 24 hours.
-
Yield: ~65–70% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .
Reaction Optimization
Key parameters influencing yield and purity:
Factor | Optimal Condition | Impact |
---|---|---|
Solvent | Ethanol or DMF | Enhances nucleophilicity of piperidine |
Temperature | 80–100°C | Accelerates ring closure |
Catalyst | K₂CO₃ or Et₃N | Neutralizes HCl byproduct |
Physicochemical Characterization
Solubility and Stability
-
Solubility: Freely soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL at 25°C).
-
Stability: Stable under inert atmospheres up to 200°C (thermogravimetric analysis).
Spectroscopic Fingerprints
Infrared (IR) spectroscopy:
Mass spectrometry:
-
Molecular ion peak at m/z 329.1 (M⁺)
-
Fragment ions at m/z 212 (pyrimidine-piperidine cleavage) and 97 (piperidine ring).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume